molecular formula C6H14ClNO B11921020 (S)-2-(2-Methoxyethyl)azetidine hydrochloride

(S)-2-(2-Methoxyethyl)azetidine hydrochloride

Cat. No.: B11921020
M. Wt: 151.63 g/mol
InChI Key: KLBDZKRAZLXDIS-RGMNGODLSA-N
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Description

(S)-2-(2-Methoxyethyl)azetidine hydrochloride is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methoxyethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (S)-2-(2-Methoxyethyl)amine with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methoxyethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(S)-2-(2-Methoxyethyl)azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (S)-2-(2-Methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s ring strain and unique reactivity allow it to participate in various biochemical pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(2-Methoxyethyl)azetidine hydrochloride is unique due to its specific chiral configuration and the presence of the methoxyethyl group. This configuration imparts distinct reactivity and potential biological activity compared to other azetidine derivatives .

Biological Activity

(S)-2-(2-Methoxyethyl)azetidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H12ClN
  • Molecular Weight : 151.62 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOCC1CN(C1)C(=O)Cl

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxyethyl substituent that may influence its pharmacological properties.

This compound has been studied for its interaction with various biological targets. The azetidine structure allows for unique conformational flexibility, which can enhance binding affinity to specific receptors or enzymes. Its mechanism of action is primarily hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine reuptake inhibition.

In Vitro Studies

  • Binding Affinity : Research indicates that this compound exhibits significant binding affinity towards serotonin transporters (SERT), which are critical in the regulation of mood and anxiety.
    CompoundSERT Binding Affinity (IC50)Reference
    This compound10.6 µM
    Fluoxetine1.0 µM
  • Reuptake Inhibition : The compound has shown potential as a reuptake inhibitor for serotonin and norepinephrine, suggesting its possible application in treating depression and anxiety disorders.

Case Studies

  • A study conducted on several azetidine derivatives, including this compound, demonstrated promising results in animal models for antidepressant activity. The study reported a significant reduction in depressive-like behavior in mice treated with the compound compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameStructure TypeBiological Activity
Compound AAzetidineModerate SERT Inhibition
Compound BAzetidineHigh SERT Inhibition
This compoundAzetidineSignificant SERT Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(2-Methoxyethyl)azetidine hydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as:

Ring Formation : Constructing the azetidine core via cyclization of β-amino alcohols or reductive amination of ketones .

Functionalization : Introducing the 2-methoxyethyl group via nucleophilic substitution or alkylation, often using methoxyethyl halides.

Salt Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt for enhanced stability .

  • Optimization Strategies : Adjust solvents (e.g., THF for better solubility), catalysts (e.g., Pd/C for hydrogenation), and temperature control to minimize side reactions. Monitor purity via LCMS and NMR at each step .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • Key Techniques :

  • HPLC/LCMS : Assess purity and confirm molecular weight (e.g., m/z 176.1 [M+H]+) .
  • NMR (¹H/¹³C) : Identify stereochemistry (S-configuration) and methoxyethyl group integration (δ 3.3–3.5 ppm for OCH₂CH₂OCH₃) .
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns in the hydrochloride form .
    • Data Interpretation : Compare retention times (HPLC) and spectral shifts (NMR) against reference standards to validate structural integrity .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence the compound’s biological activity, and what strategies mitigate racemization during synthesis?

  • Stereochemical Impact : The (S)-configuration enhances binding to chiral targets (e.g., GPCRs or enzymes) due to spatial compatibility. For example, similar azetidine derivatives show 10–50× higher affinity for serotonin receptors in the (S)-form .
  • Racemization Mitigation :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ring closure.
  • Employ low-temperature conditions (<0°C) for acid-mediated salt formation .

Q. What experimental approaches resolve contradictions in reported pharmacological data for azetidine derivatives like this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 200 nM for kinase inhibition) may arise from:

Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 37°C) .

Compound Stability : Test degradation under assay conditions via LCMS; use fresh DMSO stocks to avoid hydrate formation .

  • Resolution Workflow : Replicate studies with rigorous controls and publish raw datasets for meta-analysis .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic profiles?

  • In Silico Strategies :

  • Docking Studies : Predict binding modes to targets (e.g., dopamine D3 receptor) using Schrödinger Suite or AutoDock .
  • ADMET Prediction : Use QSAR models to optimize logP (target ~2.5) and reduce CYP450 inhibition risks .
    • Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assays) and metabolic stability (microsomal assays) .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Critical Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas).
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .
    • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15+ minutes .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2S)-2-(2-methoxyethyl)azetidine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

KLBDZKRAZLXDIS-RGMNGODLSA-N

Isomeric SMILES

COCC[C@@H]1CCN1.Cl

Canonical SMILES

COCCC1CCN1.Cl

Origin of Product

United States

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